
3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine typically involves the reaction of 2-ethylbenzothiazole with a suitable amine precursor. One common method is the alkylation of 2-ethylbenzothiazole with 3-chloropropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
科学的研究の応用
3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(2-Ethyl-1,3-benzothiazol-6-yl)propanal: Contains an aldehyde group instead of an amine group.
3-(2-Ethyl-1,3-benzothiazol-6-yl)-2,2-dimethylpropanoic acid: Contains a carboxylic acid group.
3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-{[4-(morpholine-4-sulfonyl)phenyl]methyl}thiourea: Contains a thiourea group.
Uniqueness
3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications where amine groups play a crucial role.
特性
分子式 |
C12H16N2S |
|---|---|
分子量 |
220.34 g/mol |
IUPAC名 |
3-(2-ethyl-1,3-benzothiazol-6-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N2S/c1-2-12-14-10-6-5-9(4-3-7-13)8-11(10)15-12/h5-6,8H,2-4,7,13H2,1H3 |
InChIキー |
SAJYFWOZZMMLNJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(S1)C=C(C=C2)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




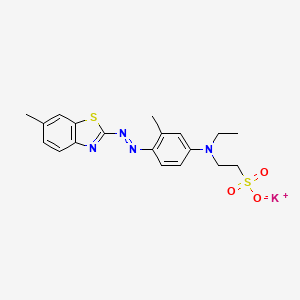
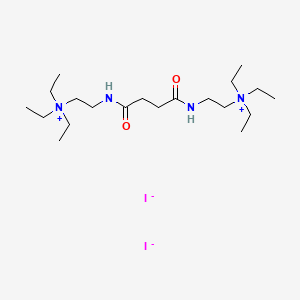

![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
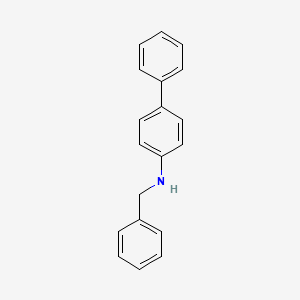

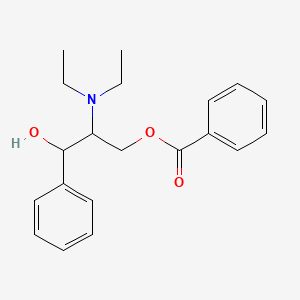

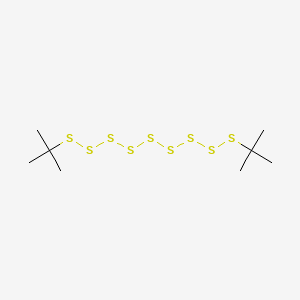

![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)

